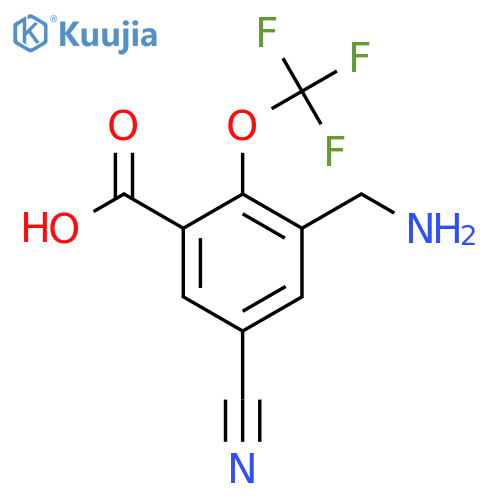

Cas no 1805588-38-8 (3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)

1805588-38-8 structure

商品名:3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid

CAS番号:1805588-38-8

MF:C10H7F3N2O3

メガワット:260.169392824173

CID:4796347

3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid

-

- インチ: 1S/C10H7F3N2O3/c11-10(12,13)18-8-6(4-15)1-5(3-14)2-7(8)9(16)17/h1-2H,4,15H2,(H,16,17)

- InChIKey: VQVDAQVYEQZRQH-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(C(=O)O)=CC(C#N)=CC=1CN)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 363

- トポロジー分子極性表面積: 96.3

- 疎水性パラメータ計算基準値(XlogP): -1.1

3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015019172-1g |

3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid |

1805588-38-8 | 97% | 1g |

1,579.40 USD | 2021-05-31 | |

| Alichem | A015019172-250mg |

3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid |

1805588-38-8 | 97% | 250mg |

504.00 USD | 2021-05-31 | |

| Alichem | A015019172-500mg |

3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid |

1805588-38-8 | 97% | 500mg |

798.70 USD | 2021-05-31 |

3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

1805588-38-8 (3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid) 関連製品

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量